Rotundifuran: A Technical Guide to Natural Sources and Isolation
Rotundifuran: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran is a labdane-type diterpene that has garnered significant interest in the scientific community for its potential therapeutic properties. It is a natural compound primarily found in plants of the Vitex genus.[1][2] Research has highlighted its promising anticancer and anti-inflammatory activities.[3][4] Studies have shown that rotundifuran can induce apoptosis (programmed cell death) and ferroptosis, a form of iron-dependent cell death, in various cancer cell lines.[2][3] Its mechanism of action involves the modulation of key cellular signaling pathways, including the MAPK, PI3K/Akt, and JNK pathways.[3] This technical guide provides an in-depth overview of the natural sources of rotundifuran, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways it influences.
Natural Sources of Rotundifuran
Rotundifuran is predominantly isolated from plants belonging to the Vitex genus, which is part of the Lamiaceae family. The primary sources identified in scientific literature are:
-
Vitex trifolia L.: The fruits of Vitex trifolia, also known as simpleleaf chastetree, are a significant source of rotundifuran.[5] This plant is used in traditional Chinese medicine for various ailments.[2]
-
Vitex rotundifolia L.f.: Also known as beach vitex, the fruits and leaves of this coastal plant have been found to contain rotundifuran.[4][6]
The concentration of rotundifuran can vary depending on the plant part, geographical location, and harvesting time. The fruits are generally considered to have the highest concentration of this compound.
Isolation and Purification of Rotundifuran
The isolation of rotundifuran from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature for the isolation of diterpenes from Vitex species.
General Experimental Workflow
The overall workflow for the isolation and characterization of rotundifuran is depicted below.
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: The fruits of Vitex trifolia or Vitex rotundifolia are air-dried and ground into a coarse powder.[4]
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature.[5] The extraction is typically repeated three times to ensure maximum yield. The combined ethanolic extracts are then filtered.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude residue.[4]
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate.[4] The rotundifuran, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.[4]
-
Column Packing: The silica gel is packed into a glass column using a slurry method with the initial mobile phase solvent.
-
Sample Loading: The dried ethyl acetate fraction is mixed with a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase gradually increasing.[4] For example, the gradient can start from 100% n-hexane and gradually increase to 100% ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a staining reagent. Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions rich in rotundifuran from the silica gel column may be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.[5]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity rotundifuran, preparative HPLC is employed.[6][7]
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.[7]
-
Detection: UV detection is used to monitor the elution of the compound.
-
The fraction corresponding to the rotundifuran peak is collected.
-
Protocol 3: Purity Assessment and Structural Elucidation
-
Purity Assessment: The purity of the isolated rotundifuran is determined using analytical high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector.
-
Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods:
Quantitative Data
The yield and purity of rotundifuran can vary significantly based on the source material and the efficiency of the isolation process. The following table provides a template for recording quantitative data during the isolation process.
| Purification Step | Starting Material (g) | Fraction Weight (g) | Rotundifuran Content (%) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 | 150 | - | 15.0 | - |
| n-Hexane Fraction | 150 | 40 | Low | - | Low |
| Ethyl Acetate Fraction | 150 | 60 | Moderate | 40.0 | Moderate |
| Silica Gel Column Fraction | 60 | 5 | High | 8.3 | >80 |
| Prep-HPLC Purified | 5 | 0.5 | Very High | 10.0 | >98 |
Note: The values in this table are illustrative and will vary with each extraction.
Spectroscopic Data for Structural Elucidation
The structural identity of rotundifuran is confirmed by mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
| Ionization Mode | Mass Analyzer | m/z [M+H]+ | Molecular Formula |
| ESI | ToF or Q-ToF | 305.2115 | C19H28O3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
Table of 1H NMR and 13C NMR Data for Rotundifuran (in CDCl3)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 39.1 | 1.85 (m), 1.10 (m) |
| 2 | 19.3 | 1.65 (m), 1.50 (m) |
| 3 | 42.2 | 1.45 (m), 1.30 (m) |
| 4 | 33.5 | - |
| 5 | 55.8 | 1.15 (dd, 11.5, 2.0) |
| 6 | 24.5 | 1.70 (m) |
| 7 | 38.4 | 1.55 (m) |
| 8 | 73.8 | - |
| 9 | 55.2 | 2.15 (d, 9.5) |
| 10 | 39.8 | - |
| 11 | 148.4 | 7.35 (dd, 1.5, 1.0) |
| 12 | 111.2 | 6.28 (dd, 1.5, 1.0) |
| 13 | 125.5 | - |
| 14 | 139.8 | 7.20 (t, 1.5) |
| 15 | 160.1 | - |
| 16 | 108.3 | - |
| 17 | 33.6 | 0.88 (s) |
| 18 | 21.7 | 0.82 (s) |
| 19 | 15.6 | 0.80 (s) |
| 20 | 25.7 | 1.20 (s) |
Note: This data is representative and may vary slightly depending on the specific experimental conditions.
Signaling Pathways Modulated by Rotundifuran
Rotundifuran exerts its biological effects by modulating several key intracellular signaling pathways, primarily in the context of cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. In many cancers, this pathway is hyperactivated. Rotundifuran has been shown to interfere with this pathway, although the exact mechanism is still under investigation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is often dysregulated in cancer. It plays a role in cell growth, proliferation, and inhibition of apoptosis. Rotundifuran has been reported to inhibit this pathway, contributing to its pro-apoptotic effects.
JNK Signaling Pathway and Ferroptosis
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can lead to apoptosis or ferroptosis. Rotundifuran has been shown to induce ferroptosis in lung cancer cells through a mechanism involving calcium signaling, reactive oxygen species (ROS) generation, and activation of the JNK pathway.[1][3]
Conclusion
Rotundifuran stands out as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its reliable sourcing from Vitex species and well-documented, albeit complex, isolation procedures make it an accessible compound for further research. The elucidation of its mechanisms of action through the modulation of critical signaling pathways like MAPK, PI3K/Akt, and JNK provides a solid foundation for its development as a potential drug candidate. This guide serves as a comprehensive resource for researchers and professionals aiming to explore the full therapeutic potential of rotundifuran. Further studies are warranted to optimize isolation protocols for higher yields and to fully delineate the intricate molecular interactions of rotundifuran within the cell.
References
- 1. Rotundifuran Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
